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Chemical and Structural Properties

L-Idose-13C-1 is a carbon-13 isotopically labeled form of the rare aldohexose monosaccharide L-idose. This
compound is characterized by an aldehyde functional group, classifying it as an aldose, and features six
carbon atoms with the general molecular formula CeH120s, with one carbon atom specifically replaced with

a 13C isotope at the C1 position.

¢ Molecular Formula: Cs3CH1206

¢ Molecular Weight: 181.15 g/mol (compared to 180.156 g/mol for the unlabeled compound) [1] [2]
e IUPAC Name: (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-12C)hexanal [3]

e CAS Number: Not specified in available literature

e SMILES Notation: O=CC@@HO)0)0)0 [2]

L-Idose is a C-5 epimer of D-glucose, meaning it differs from D-glucose in the configuration of the
hydroxyl group at the fifth carbon atom [3]. In aqueous solution, idose exhibits complex tautomeric behavior,

existing as an equilibrium mixture of different cyclic and acyclic forms.

Table 1: Tautomeric Distribution of D-Idose in Aqueous Solution (from NMR Studies) [4] [5]

Tautomeric Form Percentage Distribution

a-Pyranose 3.4%
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Tautomeric Form Percentage Distribution
[3-Pyranose 3.1%

o-Furanose 1.2%

-Furanose 1.0%

Acyclic Aldehyde 0.0032-0.09%

Acyclic Hydrate 0.74%

The acyclic forms, though present in small quantities, play crucial roles as intermediates in mutarotation and
biochemical reactions. The '3C labeling at the C1 position specifically enhances the detection and study of

these minor species through NMR spectroscopy [4].

Synthesis and Production

The synthesis of L-Idose-13C-1 involves sophisticated organic chemistry techniques with precise control over
stereochemistry and isotope incorporation. Several synthetic routes have been developed, primarily starting

from more readily available carbohydrate precursors.
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1,2:5,6-di-O-isopropylidene-a-D-glucofuranose

:

Selective oxidation at C-6

:

1,2-O-isopropylidene-a-D-xylo-pentodialdo-1,4-furanose

:

Cyanohydrin reaction with K13CN

:

L-ido cyanohydrin (35% yield)

:

Hydrogenation with H2/Pd-BaSOa

:

Protected L-ido intermediate

:

Deprotection and purification
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Synthetic workflow for L-Idose-'3C-1 production

Key Synthetic Methodologies

¢ Chemical Synthesis from Glucose Derivatives: The most established approach begins with 1,2:5,6-
di-O-isopropylidene-a-D-glucofuranose, exploiting configurational inversion at carbon-5 to generate

the L-idose configuration [3]. This method involves:

o Selective oxidation at carbon-6

o Stereoselective reduction

o Cyanohydrin reduction using potassium-13C-cyanide at pH 6.8 for 5 minutes, yielding L-ido
cyanohydrin with 35% selectivity (L-ido:D-gluco = 35:65) [3]

o Hydrogenation using H2/Pd-BaSOa catalyst for >95% conversion

o Final deprotection to yield L-Idose-13C-1 with 89% overall yield [3]

e Improved Methodologies: Canadian researchers developed an optimized approach using 6-O-
benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives, achieving 89% yield for the
conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl-f-L-idofuranose

and 95% for subsequent conversion to 1,2-O-isopropylidene-3-L-idofuranose [3].

¢ Regioselective Protection Techniques: Dibutyltin oxide-mediated regioselective protection enables
selective manipulation of hydroxyl groups while preserving the carbon-13 label integrity [3]. This

method allows exclusive protection at the 2-O-position using various protecting groups including:

o 9-fluorenylmethoxycarbonyl
o 2,2,2-trichloroethoxycarbonyl
o Benzoyl groups

Table 2: Orthogonal Protecting Group Strategies in L-Idose-13C-1 Synthesis [3]

Protecting Group Position Removal Conditions Selectivity

tert-Butyldiphenylsilyl 6-O TBAF, THF >98%
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Protecting Group Position Removal Conditions Selectivity
2-Naphthylmethylene acetal 4-0, 6-0 p-Toluenesulfonic acid >95%
Benzoyl 2-0 LiOH, aqueous THF >90%
Levulinoyl Various Hydrazine acetate >95%

Biological Activity and Therapeutic Potential

L-Idose and its labeled derivative demonstrate significant biological activity, particularly in the field of
oncology research. While extensive studies have been conducted on D-idose, the L-enantiomer shares similar

structural properties that may contribute to comparable biological effects.

Anti-Proliferative Activity

Research has revealed that rare aldohexoses, including D-idose, exhibit anti-proliferative activity against

various human cancer cell lines:

¢ MOLT-4F Human Leukemia Cells: D-Idose at 5 mM concentration inhibited cell proliferation by
60%, comparable to D-allose (46% inhibition at same concentration) [6] [7]. This represents the first

reported biological activity for D-idose.

e DU-145 Human Prostate Cancer Cells: Unlike leukemia cells, DU-145 cells did not show specific

anti-proliferative response to rare aldohexoses at 5 mM, suggesting cell-type specific activity [6] [7].

e Structure-Activity Relationship: Studies with structurally related compounds revealed that:

o The aldose structure is essential for activity (ketose analogs like D-sorbose show no activity)

o The C-6 hydroxy group is critical (6-deoxy-D-idose shows no inhibitory activity)

o The anti-proliferative mechanism differs from D-allose, operating through TXNIP-independent
pathways [6] [7]

Mechanism of Action
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The anti-proliferative activity of D-idose appears to involve:

¢ Inhibition of cellular glucose uptake
e TXNIP-independent pathways (unlike D-allose which strongly induces TXNIP expression)
¢ Potential modulation of glucose transporters (GLUTS) [6] [7]

L-Idose-13C-1
Entry into Cell

— s

Inhibition of Glucose Uptake TXNIP-Independent Pathway Modulation of GLUT Activity

'

Reduced Glycolytic Flux

'

Altered Cellular Energetics

Click to download full resolution via product page

Proposed anti-proliferative mechanism of idose analogs

Analytical and Experimental Applications

NMR Spectroscopy Protocols

The 13C labeling at the C1 position makes L-Idose-13C-1 particularly valuable for NMR-based investigations:
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Experimental Setup [4] [5]:

Key

Instrumentation: High-resolution NMR spectrometer operating at 150 MHz for 13C detection

Sample Preparation: Dissolve compound in deuterated water (D20) at controlled temperature (30°C)
Reference Standard: Use tetramethylsilane (TMS) or sodium 3-(trimethylsilyl)propionate (TSP) as
internal chemical shift reference

Acquisition Parameters: Apply broadband *H and 2H decoupling to simplify spectra and enhance
signal-to-noise ratio

Measurements:

Quantitative analysis of tautomeric distribution

Determination of equilibrium constants between forms

Measurement of deuterium isotope effects on chemical shifts

Hydrate/aldehyde ratios (ranging from 1.5 to 13 across different aldohexoses) [4]

Tracer and Metabolic Studies

L-Idose-'3C-1 serves as a powerful tracer in metabolic studies with specific applications:

Metabolic Pathway Tracing: Tracking carbon atom incorporation in biochemical pathways
Enzyme Kinetics Studies: Investigating substrate specificity and catalytic mechanisms of
carbohydrate-processing enzymes

Pharmacokinetic Studies: Exploring drug distribution and metabolism in pharmaceutical research
Quantitative Analysis: Serving as internal standard for NMR, GC-MS, or LC-MS based
guantification [3] [2]

Table 3: Experimental Applications of L-Idose-13C-1

Application Area  Specific Use Technical Advantage

Chemistry Reaction mechanism studies Enhanced NMR sensitivity for C1 position
Biology Carbohydrate metabolism research Ability to track specific carbon atom
Medicine Drug development Precise pharmacokinetic tracking
Industry Complex molecule synthesis Isotopic labeling for pathway elucidation
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Storage and Handling Specifications

Proper storage and handling are critical for maintaining the stability and integrity of L-Idose-'3C-1:

e Storage Conditions: Room temperature in continental US; may vary elsewhere based on certificate
of analysis [2]

¢ Stability: Aqueous solutions may exhibit tautomeric interconversion; precise composition should be
verified before quantitative applications

e Handling: Use standard laboratory precautions for carbohydrate compounds; maintain sterile
conditions for biological applications

Conclusion and Research Perspectives

L-Idose-13C-1 represents a specialized chemical tool with significant potential in various research domains.
Its unique stereochemistry, combined with the isotopic labeling at the C1 position, makes it particularly

valuable for:

e Advanced Metabolic Studies: Elucidating complex carbohydrate metabolic pathways through
precise carbon tracking

e Cancer Research: Developing novel anti-proliferative agents with unique mechanisms of action
targeting glucose metabolism

¢ Analytical Chemistry: Serving as internal standard for quantitative analysis of carbohydrate
compounds

¢ Synthetic Chemistry: Building block for complex molecule synthesis with isotopic labeling

Future research directions should focus on elucidating the precise molecular mechanisms underlying its anti-
proliferative activity, optimizing synthetic methodologies for improved yields, and exploring potential

therapeutic applications in metabolic disorders and oncology.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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